molecular formula C16H12ClN3O3 B2695150 3-chloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 921122-30-7

3-chloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2695150
CAS RN: 921122-30-7
M. Wt: 329.74
InChI Key: AIEDEEZUACEJHT-UHFFFAOYSA-N
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Description

3-chloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and industry. This compound belongs to the class of oxadiazoles, which are known for their diverse biological and pharmacological activities.

Scientific Research Applications

Anticancer Properties

Oxadiazole derivatives have been synthesized and evaluated for their anticancer activities. For instance, certain compounds showed promising activity against breast cancer cell lines, highlighting the potential of oxadiazole derivatives as anticancer agents (Salahuddin et al., 2014). Moreover, specific benzamide derivatives exhibited significant anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer, suggesting their potential as effective anticancer drugs (Ravinaik et al., 2021).

Antidiabetic Screening

Research into dihydropyrimidine derivatives, including structures similar to 3-chloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, has demonstrated in vitro antidiabetic activity. This was assessed using the α-amylase inhibition assay, indicating potential applications in managing diabetes (J. Lalpara et al., 2021).

Nematocidal Activity

Novel oxadiazole derivatives have been synthesized with a thiadiazole amide moiety and evaluated for their nematocidal activities. Compounds showed promising activity against Bursaphelenchus xylophilus, a significant pest, indicating potential applications in agriculture (Dan Liu et al., 2022).

Anti-Plasmodial Activities

N-acylated furazan-3-amine derivatives have been tested for their activity against Plasmodium falciparum strains, revealing potential antiplasmodial properties. This suggests their utility in malaria treatment, especially considering the importance of benzamides in enhancing activity (Theresa Hermann et al., 2021).

Antibacterial and Antimicrobial Activities

The synthesis and characterization of oxadiazole derivatives have led to discoveries of compounds with significant antibacterial activity. This includes compounds effective against a range of bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (N. P. Rai et al., 2009). Additionally, antimicrobial evaluations of 1,3,4-oxadiazole-bearing Schiff base moieties against various bacteria and fungi indicated potential for developing new antimicrobial agents (K. Kapadiya et al., 2020).

Antihyperglycemic Agents

Research on structurally new benzylthiazolidine-2,4-diones has identified potential antihyperglycemic agents, suggesting the therapeutic utility of these compounds in treating diabetes mellitus (M. Nomura et al., 1999).

properties

IUPAC Name

3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-22-13-7-3-5-11(9-13)15-19-20-16(23-15)18-14(21)10-4-2-6-12(17)8-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEDEEZUACEJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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